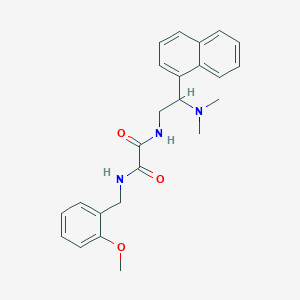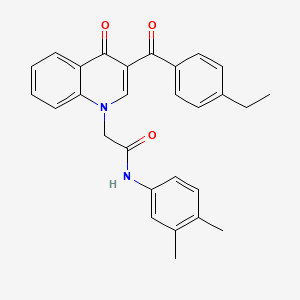
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as DEAQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. DEAQ is a quinoline derivative that has been synthesized using a multi-step procedure.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to have potential applications in various fields of research. It has been investigated for its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-viral and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and transcription factors, leading to the inhibition of cell growth and induction of apoptosis. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has also been found to have anti-viral and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step procedure. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to have potential applications in various fields of research, making it a versatile compound. However, there are also some limitations to using N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide in lab experiments. The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is not fully understood, which makes it difficult to predict its effects in different experimental setups. Additionally, N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. One potential direction is to investigate its potential applications in cancer therapy. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Another potential direction is to investigate its anti-inflammatory properties. N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide and its potential applications in different fields of research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves a multi-step procedure that starts with the reaction of 3,4-dimethylaniline and 4-ethylbenzoyl chloride to form 3-(4-ethylbenzoyl)-4,5-dimethylphenylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-20-10-12-21(13-11-20)27(32)24-16-30(25-8-6-5-7-23(25)28(24)33)17-26(31)29-22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGGRMYJRTYDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2688062.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2688069.png)

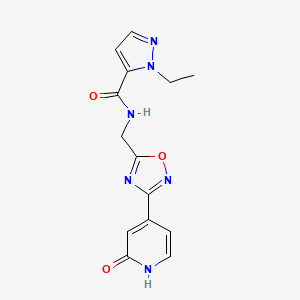
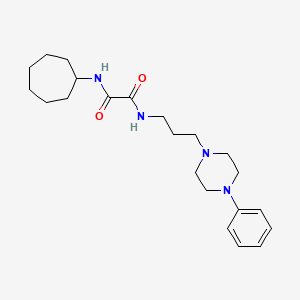
![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)

![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)
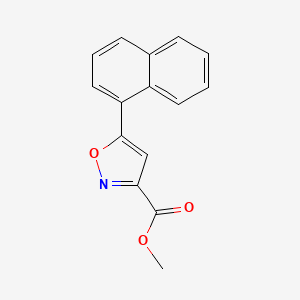
![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)


